Silicon tetraiodide

Catalog No.
S1509417
CAS No.
13465-84-4
M.F
SiI4
I4Si
M. Wt
535.703 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Silicon tetraiodide

CAS Number

13465-84-4

Product Name

Silicon tetraiodide

IUPAC Name

tetraiodosilane

Molecular Formula

SiI4
I4Si

Molecular Weight

535.703 g/mol

InChI

InChI=1S/I4Si/c1-5(2,3)4

InChI Key

CFTHARXEQHJSEH-UHFFFAOYSA-N

SMILES

[Si](I)(I)(I)I

Canonical SMILES

[Si](I)(I)(I)I

City Chemical manufactures high purity Silicon Tetraiodide, CAS 13465-84-4 in bulk quantity. Silicon Tetraiodide is used to grow thin films of Silicon (Si) by Chemical Vapor Deposition (CVD). As a crystalline structure it is light and colorless. When melted it appears as a yellow liquid. Silicon Tetraiodide is a tetrahedral molecule with Si-I bond lengths of 2.432 A. SiI4 is a precursor to silicon amides of the formula (Si(NR2)4 (R=alkyl). SiI4 is currently being used in manufacturing, etching of Silicon in microelectronics.

Silicon tetraiodide (CAS 13465-84-4) is a high-purity, solid-state inorganic precursor characterized by a tetrahedral molecular structure and four highly reactive silicon-iodine bonds [1]. Operating as a crystalline solid at room temperature with a melting point of 120.5 °C, it sublimes cleanly under controlled heating, making it an ideal candidate for precision vapor delivery in semiconductor fabrication [1]. In industrial and research procurement, SiI4 is primarily sourced as an advanced precursor for the Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) of silicon nitride (SiNx), silicon dioxide, and epitaxial silicon films[2]. Its unique thermochemical profile allows materials engineers to achieve high film growth rates and exceptional conformality at thermal budgets significantly lower than those required by traditional silicon halides [3].

Substituting silicon tetraiodide with industry-standard benchmarks like silicon tetrachloride (SiCl4) or silane (SiH4) frequently fails in advanced, thermally sensitive applications. SiCl4 possesses a much higher silicon-halogen bond dissociation energy, which forces deposition temperatures upwards of 400–500 °C to achieve adequate reactivity, risking severe thermal degradation to underlying high-k dielectrics or organic layers [1]. Conversely, while silane is highly reactive, it is a dangerously pyrophoric gas that requires extensive, costly safety infrastructure and often yields inferior step-coverage in high-aspect-ratio ALD compared to halogenated precursors [2]. Furthermore, generic precursors lack the unique surface chemistry of SiI4, which enables area-selective deposition on specific oxide underlayers without the need for additional, expensive lithography and etching steps [3]. Consequently, for low-temperature, high-conformality, or selective patterning workflows, SiI4 is an irreplaceable non-generic asset [1].

Bond Dissociation Energy and Precursor Reactivity

The fundamental advantage of SiI4 in low-temperature deposition stems from its weak silicon-halogen bonds. Thermochemical evaluations demonstrate that the Si-I bond dissociation energy is approximately 68 kcal/mol, which is substantially lower than the 110 kcal/mol required to break the Si-Cl bonds in silicon tetrachloride [1]. This 38% reduction in activation energy allows SiI4 to undergo complete precursor dissociation at much lower temperatures, directly translating to higher reactivity during the ALD half-cycles [2].

Evidence DimensionSilicon-Halogen Bond Dissociation Energy
Target Compound Data68 kcal/mol (Si-I bond in SiI4)
Comparator Or Baseline110 kcal/mol (Si-Cl bond in SiCl4)
Quantified Difference42 kcal/mol lower bond energy (~38% reduction)
ConditionsThermochemical bond strength evaluation for ALD precursor selection

A lower bond dissociation energy allows buyers to implement ALD processes at significantly reduced thermal budgets, protecting temperature-sensitive substrates from heat damage.

Minimum Temperature for Thermal ALD of Silicon Nitride

SiI4 enables the thermal atomic layer deposition of silicon nitride (SiNx) at temperatures that are impossible for standard chlorosilanes without plasma assistance. Experimental validations show that SiI4 paired with NH3 achieves successful, high-quality SiNx film growth at temperatures as low as 200 °C to 350 °C[1]. In contrast, the standard SiCl4/NH3 thermal ALD process requires significantly higher temperatures to overcome its activation barrier, often failing to produce dense films below 400 °C [2].

Evidence DimensionMinimum effective deposition temperature for thermal ALD of SiNx
Target Compound Data200 °C – 350 °C
Comparator Or Baseline>400 °C (SiCl4 baseline)
Quantified Difference>150 °C reduction in processing temperature
ConditionsThermal ALD using NH3 as the co-reactant on oxide underlayers

Procuring SiI4 enables semiconductor manufacturers to deposit high-quality insulating layers on advanced high-k and organic substrates that would degrade at standard CVD temperatures.

Area-Selective Deposition (ASD) Capabilities

SiI4 exhibits highly differentiated nucleation behavior depending on the substrate, enabling advanced area-selective deposition. When utilizing an NH3-plasma treatment, the SiI4/NH3 ALD process shows zero nucleation delay on SiO2, but experiences a severe incubation period of at least 300 cycles on high-k oxides like Al2O3 and ZrO2 at 200 °C [1]. This translates to a deposition selectivity of greater than 90% at 18 Å film thickness [2]. Standard silicon precursors like SiH4 or SiCl4 typically deposit uniformly across all surfaces, requiring subsequent lithographic patterning.

Evidence DimensionNucleation delay and deposition selectivity
Target Compound Data>300 cycle delay on high-k oxides vs. 0 delay on SiO2 (>90% selectivity)
Comparator Or BaselineUniform deposition with no inherent selectivity (Standard silanes/chlorosilanes)
Quantified DifferenceElimination of blanket deposition in favor of >90% area-selective growth
ConditionsALD at 200 °C on NH3-plasma-treated SiO2 vs. Al2O3/ZrO2

Procuring a highly selective precursor like SiI4 allows fabrication facilities to eliminate costly lithography and etch steps, significantly reducing overall manufacturing costs.

Physical State and Vapor Delivery Stability

Unlike the industry standard SiCl4, which is a highly volatile liquid (boiling point 57.6 °C, vapor pressure ~194 mmHg at 20 °C), or SiH4, which is a pyrophoric gas, SiI4 is a stable solid at room temperature with a melting point of 120.5 °C and a vapor pressure of less than 1 mmHg at 25 °C [1]. This solid-state nature allows SiI4 to be loaded into heated bubblers or ProE-Vap ampoules, where it sublimes to provide a highly controlled, reproducible vapor dose without the catastrophic leak risks associated with pressurized gases or highly volatile liquids [2].

Evidence DimensionPhysical state and vapor pressure at room temperature (20-25 °C)
Target Compound DataSolid, < 1 mmHg vapor pressure
Comparator Or BaselineSiCl4 (Liquid, ~194 mmHg) and SiH4 (Pressurized Gas)
Quantified DifferenceConversion from high-pressure/volatile fluid delivery to controlled solid sublimation
ConditionsPrecursor storage and delivery in standard CVD/ALD hardware

Solid-state sublimation provides buyers with a safer, highly reproducible precursor delivery method that minimizes the risk of hazardous leaks in the cleanroom environment.

Low-Temperature ALD of Silicon Nitride (SiNx) Spacers

Directly leveraging its low Si-I bond dissociation energy (68 kcal/mol), SiI4 is the optimal precursor for depositing highly conformal SiNx sidewall and gate spacers at temperatures between 200 °C and 350 °C. This application is critical for advanced semiconductor nodes where underlying high-k dielectrics or temperature-sensitive organic layers would be damaged by the >400 °C thermal budgets required by standard SiCl4 processes [1].

Area-Selective Deposition (ASD) for Advanced Patterning

Based on its unique nucleation delay on plasma-treated high-k oxides, SiI4 is utilized in bottom-up patterning workflows. By selectively depositing silicon nitride on SiO2 while avoiding Al2O3 or ZrO2 surfaces, process engineers can eliminate redundant lithography and etching steps, thereby streamlining the fabrication of complex microelectronic arrays and memory cells [2].

High-Purity Silicon Epitaxy via Sublimation CVD

Because SiI4 is a solid that sublimes cleanly and decomposes at lower temperatures than chlorosilanes, it is employed in specialized chemical vapor deposition (CVD) setups for the epitaxial growth of ultra-pure silicon. The controlled vapor delivery from heated ampoules ensures precise dosing, making it highly suitable for manufacturing specialized semiconductor wafers and optoelectronic components [3].

Other CAS

13465-84-4

Wikipedia

Silicon(IV) iodide

General Manufacturing Information

Silane, tetraiodo-: ACTIVE

Dates

Last modified: 08-15-2023

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